Sulfamide

Overview

Description

It was first prepared in 1838 by the French chemist Henri Victor Regnault . Sulfamide is a white orthorhombic crystalline solid that is freely soluble in water and decomposes at 250°C . It is an important compound in both organic and inorganic chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

Sulfamide, also known as Sulfuric diamide, is a type of sulfonamide antibiotic . The primary targets of this compound are the bacterial enzymes dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and survival, making them ideal targets for antibacterial action.

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the normal substrate from binding . This inhibits the enzyme’s function and disrupts the bacteria’s ability to synthesize folic acid, a vital component for DNA replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. As a result, the bacteria’s ability to replicate and proliferate is hindered .

Pharmacokinetics

Most sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . Their antibacterial action is inhibited by pus .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, this compound prevents the bacteria from producing the necessary components for DNA replication. This leads to a halt in bacterial proliferation, making this compound a bacteriostatic agent .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the widespread use of sulfonamides has led to the contamination of the environment with these compounds . This has resulted in bacteria in various environmental compartments coming into contact with sulfonamides for almost 90 years . Over time, bacteria have developed strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Biochemical Analysis

Biochemical Properties

Sulfamide plays a significant role in biochemical reactions, particularly as a zinc-binding group in the design of inhibitors targeting metalloenzymes. It interacts with enzymes such as carbonic anhydrases, where the ionized NH− this compound group coordinates the active-site zinc ion, impairing the formation of the zinc hydroxide nucleophile critical for the hydration of CO₂ to bicarbonate . Additionally, this compound interacts with metallopeptidases, engaging zinc ions at the enzyme’s active site . These interactions highlight the importance of this compound in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

This compound influences various cellular processes by interacting with key enzymes and proteins. In particular, its role as an enzyme inhibitor affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting carbonic anhydrases, this compound can alter pH regulation within cells, impacting processes such as respiration and ion transport . Additionally, this compound’s interaction with metallopeptidases can influence protein degradation and turnover, affecting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a zinc-binding group, this compound coordinates with zinc ions in the active sites of metalloenzymes, inhibiting their catalytic activity . This inhibition can occur through direct binding to the enzyme’s active site or by altering the enzyme’s conformation, preventing substrate access. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular responses to environmental changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its resistance to hydrolysis, which contributes to its long-term stability in biochemical assays . Prolonged exposure to cellular environments may lead to gradual degradation, impacting its efficacy as an enzyme inhibitor. Studies have shown that this compound’s inhibitory effects on enzymes like carbonic anhydrases and metallopeptidases can persist over extended periods, although the degree of inhibition may decrease with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse reactions such as gastrointestinal disturbances and allergic responses . Threshold effects have been observed, where a specific dosage range is required to achieve optimal enzyme inhibition without inducing toxicity. These findings underscore the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. It is metabolized primarily through conjugation reactions, where it forms complexes with other biomolecules to enhance its solubility and excretion . This compound’s interaction with carbonic anhydrases and metallopeptidases can also influence metabolic flux, altering the levels of metabolites involved in processes such as respiration and protein turnover . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active sites of metalloenzymes . This compound’s distribution is influenced by its chemical properties, including its stability and solubility, which affect its accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may be localized to the cytoplasm or mitochondria, where it interacts with enzymes involved in metabolic processes . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect enzyme activity and substrate availability. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Sulfamide can be synthesized through various methods. One common method involves the reaction of sulfuryl chloride (SO₂Cl₂) with ammonia (NH₃) . The reaction proceeds as follows:

SO2Cl2+2NH3→SO2(NH2)2+2HCl

Another method involves the direct synthesis from amines, sulfur dioxide gas, and an oxidant. For example, symmetric sulfamides can be prepared using aniline, triethylamine, and iodine . This method is particularly useful for creating unsymmetrical sulfamides and polysulfamides .

Chemical Reactions Analysis

Sulfamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfamic acid.

Reduction: It can be reduced to form amines.

Substitution: This compound can undergo substitution reactions where one or both of the amine groups are replaced by other functional groups.

Common reagents used in these reactions include sulfuryl chloride, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sulfamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sulfamide is similar to other sulfonamide compounds, such as sulfamethazine and sulfadiazine . it is unique in its structure and reactivity. Unlike other sulfonamides, this compound contains two amine groups attached to a sulfur atom, which gives it distinct chemical properties . Other similar compounds include sulfanilamide and sulfamic acid .

References

Biological Activity

Sulfamide, a derivative of sulfonamide, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound compounds are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an amine. They have been historically significant as antibacterial agents, particularly in the treatment of bacterial infections. Their mechanism primarily involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antibacterial Activity : Sulfamides are effective against various gram-positive and some gram-negative bacteria by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

- Antifungal and Antiviral Properties : Recent studies indicate that this compound derivatives also possess antifungal and antiviral activities, expanding their therapeutic potential beyond bacterial infections.

- Anti-inflammatory Effects : Some this compound compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Certain this compound derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

The primary mechanism through which this compound exerts its antibacterial effect is through competitive inhibition of DHPS. By structurally resembling PABA, this compound can bind to the active site of DHPS, preventing the conversion of PABA into folate. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Recent Research Findings

Recent studies have further elucidated the biological activity and therapeutic potential of this compound derivatives:

- Antimicrobial Efficacy : A study synthesized novel chromene-sulfamide hybrids that demonstrated significant binding affinity to DHPS from Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents .

- Cytotoxicity Studies : Research on various this compound derivatives revealed their cytotoxic effects against different cancer cell lines. For instance, certain compounds showed IC50 values in the micromolar range, indicating strong anticancer activity .

- In Vivo Studies : In vivo assessments have shown that some this compound derivatives can effectively reduce tumor growth in animal models while exhibiting minimal toxicity .

Case Study 1: Antibacterial Activity Evaluation

A recent study evaluated the antibacterial properties of several this compound derivatives against clinically relevant strains. The results indicated that specific modifications to the this compound structure significantly enhanced antibacterial potency. For example, compounds with an N1 substituent exhibited improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound derivatives in models of acute inflammation. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-α) when treated with specific this compound compounds .

Table 1: Biological Activities of Selected this compound Derivatives

Properties

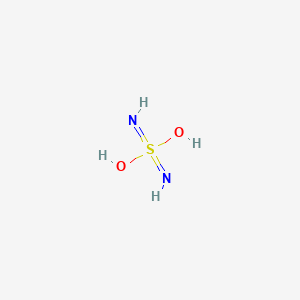

IUPAC Name |

sulfamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBFHJWHLNUMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064885 | |

| Record name | Sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7803-58-9 | |

| Record name | Sulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric diamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sulfamide?

A1: this compound has the molecular formula H4N2O2S and a molecular weight of 96.11 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include Nuclear Quadrupole Resonance (NQR) spectroscopy, Raman spectroscopy, and Infrared (IR) spectroscopy. These methods provide insights into the molecular structure, bonding, and vibrational modes of this compound. [, , ]

Q3: Does this compound exhibit any phase transitions?

A3: Research suggests the existence of a pre-melting phase transition in this compound. [, ]

Q4: How does this compound interact with nucleophiles?

A4: this compound and its polyfluoroalkyl derivatives react with various nucleophiles. For instance, they form imines with primary arylamines, produce alkylammonium enolate salts with primary and secondary alkylamines, yield hemi(thio)ketals with alcohols and thiols, and generate a mixture of phosphate esters and alkenes upon reaction with trimethyl phosphite. []

Q5: Can this compound be used in polymer synthesis?

A5: Yes, this compound shows promise as a building block for various polymers. For example, it can be copolymerized with melamine and formaldehyde to create chemically resistant polymers. Additionally, this compound-containing polymers can function as proton-conducting materials due to the presence of acidic protons in the this compound moiety. [, , ]

Q6: What is the SuFEx click chemistry and how is it relevant to this compound?

A6: Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry is a highly efficient and practical method for creating unsymmetrical Sulfamides. This approach enables the synthesis of diverse this compound derivatives and the preparation of polysulfamides, a class of polymers with potential applications in non-covalent dynamic networks. [, ]

Q7: What are the primary biological targets of this compound derivatives?

A7: this compound derivatives demonstrate a range of biological activities, primarily targeting enzymes. These include carbonic anhydrases (CAs), various proteases (aspartic, serine, and metalloproteases), and steroid sulfatase (STS). [, , ]

Q8: How do this compound derivatives interact with carbonic anhydrases (CAs)?

A8: this compound derivatives, particularly those containing sulfonamide or sulfamate groups, act as potent inhibitors of CAs. They typically bind to the zinc ion within the enzyme's active site, mimicking the binding mode of the natural substrate, carbon dioxide. [, , , ]

Q9: Can this compound derivatives target specific CA isoforms?

A10: Yes, research has focused on developing this compound derivatives that selectively inhibit specific CA isoforms, such as the tumor-associated CA IX and XII, for potential use as anticancer agents. Structural modifications of the this compound scaffold, particularly by incorporating hydrophobic substituents or targeting unique active site features, are crucial for achieving selectivity. [, , ]

Q10: How does the stereochemistry of cyclic Sulfamides affect their activity as HIV-1 protease inhibitors?

A12: The stereochemistry of cyclic Sulfamides significantly impacts their inhibitory activity against HIV-1 protease. Inhibitors with the correct stereochemistry at specific positions generally exhibit higher potency due to optimal interactions within the protease's active site. [, ]

Q11: What is known about the stability of this compound and its derivatives?

A13: this compound-melamine-formaldehyde polymers show excellent chemical resistance but decompose at temperatures above 225°C. The stability of other this compound derivatives can vary depending on their specific structure and environmental conditions. []

Q12: Have any specific formulation strategies been explored for this compound derivatives?

A14: While the provided research doesn't delve into specific formulation strategies for this compound, researchers have developed degradable polysulfamides. These polymers can be broken down through chemical recycling (for aromatic-based polymers) or oxidative upcycling (for aliphatic-based polymers), highlighting potential strategies for managing these materials after use. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.